[5-Chloro-4-(trifluoromethyl)pyridin-2-yl]methanol
Overview
Description
[5-Chloro-4-(trifluoromethyl)pyridin-2-yl]methanol: is a chemical compound with the molecular formula C7H5ClF3NO and a molecular weight of 211.57 g/mol It is characterized by the presence of a chloro group, a trifluoromethyl group, and a pyridinylmethanol moiety
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to target various enzymes and receptors .
Mode of Action
It is known that the trifluoromethyl group in similar compounds can enhance binding affinity to their targets, potentially altering their function .
Biochemical Pathways
Similar compounds have been reported to influence various biochemical pathways .
Pharmacokinetics
The trifluoromethyl group in similar compounds is known to improve metabolic stability and enhance bioavailability .
Result of Action
Similar compounds have been reported to exhibit various biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [5-Chloro-4-(trifluoromethyl)pyridin-2-yl]methanol typically involves the reaction of 5-chloro-4-(trifluoromethyl)pyridine with methanol under suitable reaction conditions . The reaction is usually carried out in the presence of a catalyst or under specific temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form .
Chemical Reactions Analysis
Types of Reactions: [5-Chloro-4-(trifluoromethyl)pyridin-2-yl]methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or acids.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: The chloro and trifluoromethyl groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure specificity and yield .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or acids, while substitution reactions can produce a variety of substituted pyridinylmethanol derivatives .
Scientific Research Applications
Chemistry: In chemistry, [5-Chloro-4-(trifluoromethyl)pyridin-2-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new chemical entities .
Biology and Medicine: In biological and medical research, this compound is studied for its potential pharmacological properties. It may serve as a precursor for the synthesis of drugs or as a probe in biochemical assays .
Industry: Industrially, this compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its stability and reactivity make it suitable for various applications .
Comparison with Similar Compounds
[5-(Trifluoromethyl)pyridin-2-yl]methanol: Similar structure but lacks the chloro group.
[4-(Trifluoromethyl)pyridin-2-yl]methanol: Similar structure but with different substitution pattern.
Uniqueness: The presence of both chloro and trifluoromethyl groups in [5-Chloro-4-(trifluoromethyl)pyridin-2-yl]methanol imparts unique chemical properties, such as increased reactivity and stability, making it distinct from other similar compounds .
Properties
IUPAC Name |
[5-chloro-4-(trifluoromethyl)pyridin-2-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3NO/c8-6-2-12-4(3-13)1-5(6)7(9,10)11/h1-2,13H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILIODYMBXCJRNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=C1C(F)(F)F)Cl)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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